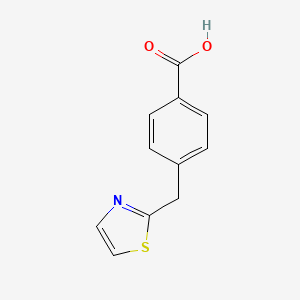

4-(Thiazol-2-ylmethyl)benzoic acid

Description

Evolution and Therapeutic Significance of the Thiazole (B1198619) Heterocycle in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.gov Its journey from a simple aromatic compound to a privileged scaffold in drug design has been remarkable. researchgate.netresearchgate.net The initial discovery of the thiazole moiety's biological relevance can be traced back to the identification of thiamine (B1217682) (Vitamin B1), where it plays a crucial role in neurological function. mdpi.com This discovery paved the way for extensive research into the synthesis and pharmacological properties of thiazole derivatives. nih.gov

Over the decades, the versatility of the thiazole nucleus has been demonstrated by its presence in a wide array of therapeutic agents. nih.gov Modifications to the thiazole ring at its various reactive sites have yielded compounds with a broad spectrum of biological activities. nih.gov This has led to the development of numerous clinically approved drugs containing the thiazole motif. mdpi.com The structural adaptability of the thiazole scaffold allows it to interact with a diverse range of biological targets, including enzymes and receptors. mdpi.com

The therapeutic significance of thiazole-containing compounds is vast, spanning numerous medical fields. researchgate.netresearchgate.netnih.gov These derivatives have been successfully developed as antimicrobial, antiviral, antifungal, anticancer, anti-inflammatory, and antidiabetic agents. researchgate.netnih.gov The ability of the thiazole ring to serve as a key pharmacophore has made it an attractive component for medicinal chemists in the quest for novel and more effective drugs to combat a variety of diseases. nih.govijsrst.com The ongoing research in this area continues to uncover new applications for thiazole-based compounds, solidifying their importance in modern drug discovery. jetir.orgtandfonline.com

Strategic Role of Benzoic Acid Derivatives as Pharmacophores in Bioactive Molecules

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental building blocks in the synthesis of a multitude of bioactive molecules. preprints.orgbenthamscience.com The strategic incorporation of the benzoic acid scaffold into drug candidates is a well-established approach in medicinal chemistry. preprints.orgbenthamscience.com This is due to the ability of the carboxylic acid group and the phenyl ring to participate in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. nih.gov

The benzoic acid moiety is present in a variety of naturally occurring compounds with known biological activities, including vanillin, gallic acid, and syringic acid. preprints.orgresearchgate.net In the realm of synthetic drugs, benzoic acid derivatives have been successfully developed for a wide range of therapeutic applications. preprints.orgaozunchem.com These include diuretics like furosemide, local anesthetics such as benzocaine, and anticancer agents like bexarotene. preprints.orgresearchgate.net The versatility of the benzoic acid scaffold allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties through chemical modification. chemicalbook.com

The role of benzoic acid derivatives as pharmacophores extends to their use as inhibitors of various enzymes. nih.gov For instance, certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govsci-hub.se Furthermore, the benzoic acid scaffold has been utilized in the design of dual inhibitors that can target multiple proteins involved in disease pathways, offering a promising strategy for the treatment of complex conditions like cancer. nih.gov The continued exploration of benzoic acid derivatives in drug discovery is expected to yield novel therapeutic agents with improved efficacy and selectivity. benthamscience.comaozunchem.com

Contextualizing 4-(Thiazol-2-ylmethyl)benzoic Acid within Current Pharmaceutical Research Paradigms

While direct and extensive research on this compound is not widely published, its chemical structure, which combines a thiazole ring linked by a methylene (B1212753) group to a benzoic acid moiety, places it within a highly active area of pharmaceutical research. The investigation of structurally similar compounds provides a clear context for its potential therapeutic applications. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov This suggests that this compound could also be explored for its kinase inhibitory potential.

The general class of thiazole-containing carboxylic acids is of significant interest in the development of novel therapeutic agents. Research into related compounds has revealed a wide range of biological activities. For instance, a rhodanine-scaffold-based para-substituted benzoic acid derivative, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, has been identified as a competitive inhibitor of Slingshot phosphatase, which is involved in cell migration and has implications for cancer treatment. nih.gov This highlights the potential for this compound to be investigated as a modulator of cellular signaling pathways.

Given the established antimicrobial properties of both thiazole and benzoic acid derivatives, it is plausible that this compound could be a candidate for the development of new anti-infective agents. nih.govijcrt.org The combination of these two pharmacophores in a single molecule may lead to synergistic or novel mechanisms of action against microbial pathogens. The exploration of such hybrid molecules is a common strategy in the search for compounds that can overcome drug resistance.

Below is a data table summarizing the biological activities of representative thiazole and benzoic acid derivatives, providing a framework for the potential investigation of this compound.

| Compound Class | Example Compound | Biological Activity | Therapeutic Area |

| Thiazole Derivatives | Ritonavir | Antiretroviral | HIV/AIDS |

| Abafungin | Antifungal | Infectious Diseases | |

| Tiazofurin | Anticancer | Oncology | |

| Meloxicam | Anti-inflammatory | Inflammation | |

| Benzoic Acid Derivatives | Furosemide | Diuretic | Hypertension |

| Benzocaine | Local Anesthetic | Anesthesia | |

| Bexarotene | Anticancer | Oncology | |

| Salicylic Acid | Antibacterial/Antiseptic | Dermatology |

Defining the Research Trajectory and Scholarly Objectives for this compound Investigations

The primary scholarly objective for the investigation of this compound would be to synthesize and characterize the compound, followed by a comprehensive evaluation of its biological activities. A logical research trajectory would begin with the development of an efficient and scalable synthetic route to produce the pure compound. This would likely involve the coupling of a suitable thiazole precursor with a p-toluic acid derivative.

Once synthesized, a key objective would be to perform in vitro screening of this compound against a panel of biologically relevant targets. Based on the activities of structurally related compounds, initial investigations could focus on its potential as an inhibitor of protein kinases, phosphatases, or microbial enzymes. nih.govnih.gov For example, its inhibitory activity against protein kinase CK2 and Slingshot phosphatase could be assessed to determine if it shares the therapeutic potential of its analogues. nih.gov

A further research objective would be to conduct structure-activity relationship (SAR) studies. This would involve the synthesis and biological evaluation of a library of analogues of this compound with modifications to both the thiazole and benzoic acid moieties. The data from these studies would be crucial for identifying the key structural features required for optimal biological activity and for guiding the design of more potent and selective compounds.

The following data table outlines a potential research plan for the investigation of this compound.

| Research Phase | Objective | Key Activities | Expected Outcome |

| Phase 1: Synthesis and Characterization | To develop a reliable method for producing the target compound. | - Design and optimization of a synthetic route. - Purification and structural elucidation (NMR, MS, etc.). | A well-defined and scalable synthesis of pure this compound. |

| Phase 2: In Vitro Biological Evaluation | To identify the primary biological targets and therapeutic potential. | - Screening against a panel of protein kinases and phosphatases. - Antimicrobial susceptibility testing. | Identification of lead biological activities and potential therapeutic areas. |

| Phase 3: Structure-Activity Relationship (SAR) Studies | To understand the relationship between chemical structure and biological activity. | - Synthesis of a library of analogues with systematic structural modifications. - Comparative biological evaluation of the analogues. | A detailed SAR map to guide the development of optimized lead compounds. |

| Phase 4: In Vivo Studies | To evaluate the efficacy and pharmacokinetic properties in animal models. | - Testing of lead compounds in relevant animal models of disease (e.g., cancer, infection). - Assessment of absorption, distribution, metabolism, and excretion (ADME). | Preclinical proof-of-concept and data to support further development. |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)9-3-1-8(2-4-9)7-10-12-5-6-15-10/h1-6H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGFKOQTPNKCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Routes for the Construction of the 4-(Thiazol-2-ylmethyl)benzoic Acid Core Structure

The assembly of the this compound scaffold can be achieved through several distinct synthetic pathways. These routes prioritize efficiency, selectivity, and the ability to introduce structural diversity.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular architectures like the thiazole (B1198619) ring in a single step. nih.gov These reactions avoid the need to isolate intermediates, thereby saving time, reagents, and solvents.

The most prominent strategy for thiazole ring synthesis is the Hantzsch thiazole synthesis , first reported in 1887. scholaris.cachemicalbook.com This reaction involves the condensation and cyclization of an α-haloketone with a thioamide derivative. scholaris.caresearchgate.net Modern adaptations have transformed this classic reaction into a one-pot, multi-component procedure. For instance, an efficient and environmentally friendly method involves the three-component condensation of an α-haloketone, a thiourea (B124793) or thioamide, and a substituted aldehyde, often under solvent-free conditions or with the aid of a reusable catalyst. nih.govresearchgate.net

While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of the Hantzsch synthesis can be applied. A hypothetical one-pot approach could involve the reaction of an appropriate α-halo-carbonyl compound with a thioamide that carries the benzoic acid moiety.

Another relevant MCR is the Cook-Heilbron thiazole synthesis . This method yields 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide or dithioacids under mild conditions. scholaris.cawikipedia.orgpharmaguideline.com While this approach introduces an amino group onto the thiazole ring that would require subsequent removal or modification to yield the target compound, it represents a versatile MCR strategy for building substituted thiazole cores. wikipedia.org

Recent advancements in MCRs have further expanded the toolbox for thiazole synthesis. For example, a four-component, one-pot condensation has been used to create complex thiazole derivatives, highlighting the power of these strategies in generating molecular diversity. Another approach utilizes the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst to produce thiazole derivatives in high yields. nih.gov These MCRs underscore the potential for developing a streamlined synthesis for the this compound core.

Table 1: Overview of Multi-Component Reaction Strategies for Thiazole Synthesis

| Reaction Name | Key Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Substituted Thiazoles | Versatile, widely used, adaptable to one-pot MCRs. scholaris.canih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide (or similar) | 5-Aminothiazoles | Mild reaction conditions, specific for 5-amino derivatives. scholaris.cawikipedia.org |

| Four-Component Condensation | α-Bromo ketone, Thiosemicarbazide, Aldehyde | Complex Thiazoles | High atom and step economy, generates complex structures. |

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they provide a key method for integrating the benzoic acid moiety into the target structure. These reactions typically involve coupling a halogenated or organometallic thiazole derivative with a suitable benzoic acid precursor.

A common strategy involves creating a halogenated thiazole, such as 2-bromothiazole (B21250), which can then undergo a Suzuki coupling reaction. In this approach, the 2-bromothiazole is reacted with 4-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst and a base. This forms the C-C bond between the thiazole ring and the benzyl (B1604629) group. The alcohol can then be oxidized to the carboxylic acid to yield the final product.

Alternatively, the coupling can be performed in the reverse sense. A thiazole-2-boronic acid derivative could be coupled with a halogenated benzoic acid derivative, like methyl 4-bromobenzoate.

Another relevant cross-coupling method is the Heck reaction , which couples an organohalide with an alkene. While less direct for this specific target, it could be envisioned as a route to create a styryl-thiazole intermediate, which could then be reduced and functionalized to give the desired product. Copper-catalyzed direct arylation of thiazole C-H bonds with aryl iodides also presents a modern and efficient alternative for forging the crucial aryl-heteroaryl bond.

Reductive alkylation, also known as reductive amination when forming C-N bonds, provides a direct method for constructing the methylene (B1212753) (-CH2-) linker between the thiazole and benzoic acid rings. This pathway typically involves the reaction of a thiazole-containing aldehyde with an amine derived from benzoic acid, or vice versa, in the presence of a reducing agent.

A practical route would start with the commercially available 2-formylthiazole. This aldehyde can be reacted with 4-aminobenzoic acid under reductive conditions. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ by a hydride reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), to form the desired secondary amine linkage. However, this would result in an amino linker (-NH-) rather than a methylene linker (-CH2-).

To form the methylene bridge, a different strategy is required. One could start with 2-(chloromethyl)thiazole (B1590920) and use it to alkylate a derivative of phenylacetic acid. For example, reacting 2-(chloromethyl)thiazole with the enolate of methyl 4-(cyanomethyl)benzoate, followed by hydrolysis and decarboxylation, could potentially form the desired carbon-carbon bond of the methylene linker.

A more direct synthetic equivalent of reductive alkylation for a C-C bond would involve a Wittig-type reaction. For instance, reacting 2-formylthiazole with a phosphonium (B103445) ylide derived from methyl 4-(bromomethyl)benzoate (B8499459) would form a stilbene-like intermediate. Subsequent catalytic hydrogenation of the double bond would reduce it to the required methylene linker, followed by hydrolysis of the ester to yield this compound.

Beyond the classical methods, several alternative and emerging protocols offer innovative ways to synthesize the this compound scaffold. These methods often provide advantages in terms of milder reaction conditions, improved functional group tolerance, or novel bond-forming strategies.

One such approach involves the use of Lawesson's reagent for the thionation of amides to thioamides, which can then be used in Hantzsch-type cyclizations. For example, an N-(2-oxoalkyl)amide can be directly converted into a thiazole using Lawesson's reagent under microwave irradiation, which can significantly accelerate the reaction.

Another emerging area is the use of photoredox catalysis. These methods use light to generate reactive intermediates under exceptionally mild conditions. A photoredox-catalyzed reaction could potentially be designed to couple a thiazole radical with a benzyl radical precursor to form the methylene bridge.

Furthermore, metal-free synthetic routes are gaining traction due to their environmental benefits. A Brønsted acid-promoted protocol has been developed for the synthesis of trisubstituted thiazoles from thioamides and 2H-azirines, involving a ring-opening and annulation cascade. rsc.org Such novel cyclization strategies could be adapted for the synthesis of the target molecule.

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is crucial for exploring the structure-activity relationships (SAR) of a lead compound. For this compound, modifications typically focus on the thiazole heterocycle, the benzoic acid ring, and the methylene linker.

Systematic modification of the thiazole ring is a key strategy for optimizing the biological activity of this compound. This involves introducing various substituents at the available positions (C4 and C5) of the thiazole ring or replacing the thiazole ring entirely with other heterocycles.

Substitution Patterns: The C4 and C5 positions of the thiazole ring are prime targets for substitution. Small alkyl groups (e.g., methyl, ethyl) or electron-withdrawing/donating groups can be introduced to probe the steric and electronic requirements of the target biological receptor. The synthesis of these substituted analogues often relies on selecting appropriately substituted starting materials for the Hantzsch synthesis. For example, to place a methyl group at the C4 position, one would use a 1-halopropan-2-one derivative instead of a haloacetaldehyde derivative.

The introduction of substituents can significantly impact the compound's properties. For example, studies on thiazole-containing inhibitors of various enzymes have shown that even small changes, like the addition of a methyl group, can alter binding affinity and selectivity.

Heterocyclic Ring Variations: Bioisosteric replacement of the thiazole ring with other five- or six-membered heterocycles is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. Potential isosteres for the thiazole ring include:

Oxazole (B20620): Replacing the sulfur atom with oxygen.

Imidazole: Replacing the sulfur atom with a nitrogen atom (NH).

Thiophene: A five-membered ring with only sulfur.

Pyridine: A six-membered aromatic ring with one nitrogen atom.

The synthesis of these analogues would require different starting materials and synthetic routes tailored to the specific heterocycle being constructed. For instance, the synthesis of an oxazole analogue might involve the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis).

Table 2: Examples of Thiazole Ring Modifications and Potential Bioisosteric Replacements

| Modification Type | Position | Example Substituent/Ring | Synthetic Precursor Example |

|---|---|---|---|

| Substitution | C4 | Methyl (-CH3) | 1-chloropropan-2-one |

| Substitution | C5 | Phenyl (-C6H5) | 2-bromo-1-phenylethan-1-one |

| Substitution | C4, C5 | Fused Ring (e.g., Benzothiazole) | 2-aminothiophenol |

| Bioisosteric Replacement | Core Ring | Oxazole | Amide (instead of thioamide) |

| Bioisosteric Replacement | Core Ring | Imidazole | Formamidine |

| Bioisosteric Replacement | Core Ring | Pyridine | Various multi-step sequences |

Derivatization of the Benzoic Acid Moiety (e.g., substituent effects on aromatic ring, carboxylic acid modifications)

The benzoic acid portion of the molecule is a primary target for derivatization, allowing for significant modulation of its characteristics. Modifications include the introduction of various substituents onto the aromatic ring and the chemical transformation of the carboxylic acid group itself.

Substituent Effects on the Aromatic Ring:

The introduction of different functional groups onto the phenyl ring of the benzoic acid can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. Structure-activity relationship (SAR) studies on related thiazole-containing compounds have shown that the nature of these substituents is critical. For instance, the presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or fluoro (F) atoms, on the phenyl ring has been linked to enhanced biological activity in certain contexts. nih.gov Conversely, other studies have explored a range of substituents to optimize properties like membrane permeability. An example is the comparison between a polar pyrrole (B145914) group and a trifluoromethylphenyl group, where the latter enhances lipophilicity.

Carboxylic Acid Modifications:

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, converting it into esters, amides, and other functional groups. These transformations are crucial for altering solubility, stability, and interaction with biological targets.

A common strategy involves converting the carboxylic acid into an acid chloride by reacting it with an agent like thionyl chloride. researchgate.netmdpi.com This highly reactive intermediate can then be coupled with various alcohols or phenols to yield a diverse library of esters. researchgate.net For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid has been successfully converted into its acid chloride and subsequently reacted with different hydroxylic compounds to produce the corresponding esters. researchgate.net

Another significant modification is the formation of amides. The N-acylation of amino acids with benzoic acid derivatives is a well-established method. For instance, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride has been reacted with the amino acid valine to produce 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. mdpi.com This N-acyl-α-amino acid can be further cyclized to form other derivatives like 1,3-oxazol-5(4H)-ones. mdpi.com These modifications introduce chirality and new hydrogen bonding capabilities, which can be critical for specific molecular recognition.

The straightforward synthesis of simple esters, such as the methyl ester, is also a common derivatization, exemplified by the availability of compounds like 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester. chemicalbook.com

The table below summarizes various modifications of the benzoic acid moiety found in related structures.

| Original Moiety | Modification Type | Resulting Group/Structure | Purpose/Effect | Reference |

| Benzoic Acid | Carboxylic Acid Esterification | Methyl Ester | Modulation of solubility and reactivity | chemicalbook.com |

| Benzoic Acid | Carboxylic Acid Esterification | Various Alkyl/Aryl Esters | Creation of a library of derivatives | researchgate.net |

| Benzoic Acid | Amide Formation (with Amino Acid) | N-Acyl-α-amino acid | Introduction of chirality and new interaction sites | mdpi.com |

| N-Acyl-α-amino acid | Cyclodehydration | 1,3-Oxazol-5(4H)-one | Further structural diversification | mdpi.com |

| Phenyl Ring | Ring Substitution | Electron-withdrawing groups (e.g., Cl, F) | Potential enhancement of biological activity | nih.gov |

| Phenyl Ring | Ring Substitution | Trifluoromethylphenyl group | Increased lipophilicity |

Structural Variations in the Methylene Linker and Its Bioisosteric Replacements

Bioisosteric Replacements:

Bioisosteric replacement involves substituting the methylene group with other chemical groups that retain similar spatial and electronic characteristics. A common bioisostere for a methylene group in a linker is a sulfur atom, creating a thioether linkage (-S-CH2-). This substitution alters the bond angle and length of the linker, potentially leading to improved interactions with a target. An example of this is the compound [(4-methyl-1,3-thiazol-2-yl)thio]acetic acid, where the methylene bridge is effectively replaced by a thioacetic acid group attached to the thiazole ring. sigmaaldrich.com

Another more complex structural variation involves replacing the simple methylene linker with a more elaborate, rigid system. For example, in the compound 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid, the linker is a much larger thiazolidinone-based structure. This not only changes the distance and angle between the two main rings but also introduces several new functional groups that can participate in molecular interactions.

The table below details examples of methylene linker modifications.

| Original Linker | Modification Type | Resulting Linker Structure | Compound Example | Reference |

| Methylene (-CH2-) | Thioether Bioisostere | Thio-methyl (-S-CH2-) | [(4-methyl-1,3-thiazol-2-yl)thio]acetic acid | sigmaaldrich.com |

| Methylene (-CH2-) | Complex Linker Replacement | Thiazolidinone-ylidene-methyl | 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic acid |

Evaluation of Synthetic Efficiency and Scalability of this compound Derivatives

The practical utility of any class of chemical compounds is heavily dependent on the efficiency and scalability of their synthesis. For derivatives of this compound, this involves evaluating reaction yields, the environmental impact of the synthetic methods, and the feasibility of large-scale production.

Research into the synthesis of related heterocyclic compounds has placed an increasing emphasis on "green chemistry" principles to improve eco-compatibility. researchgate.net Methodologies are being developed that utilize reusable catalysts, such as silica-supported tungstosilisic acid, for the one-pot synthesis of Hantzsch thiazole derivatives, achieving high yields of 79-90%. researchgate.net Such catalysts are advantageous as they can be recovered by simple filtration and reused, making the process more sustainable and cost-effective for potential scale-up. researchgate.net

The synthesis of benzoic acid derivatives often involves multi-step sequences. For example, the preparation of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid from its parent carboxylic acid involves a two-step process: formation of the acid chloride followed by reaction with valine. mdpi.com The reported yield for this N-acylation step is high, at 93%. mdpi.com The subsequent cyclodehydration to form the corresponding 1,3-oxazol-5(4H)-one also proceeds with a high yield of 93%. mdpi.com These high, reproducible yields are a positive indicator for the scalability of the synthetic route.

Similarly, the synthesis of various ester derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid proceeds through a common acid chloride intermediate. researchgate.net This strategy, where a central intermediate is used to generate a library of final products, is efficient for exploring structure-activity relationships and can be optimized for larger-scale production if a specific derivative shows promise.

The table below provides a summary of reported synthetic efficiencies for key transformations.

| Transformation | Synthetic Method | Reported Yield | Key Feature | Reference |

| Hantzsch Thiazole Synthesis | One-pot, multi-component reaction with reusable catalyst | 79-90% | Green chemistry approach, catalyst is recoverable | researchgate.net |

| N-Acylation of Valine | Reaction of valine with an acid chloride | 93% | High yield for amide bond formation | mdpi.com |

| Cyclodehydration of N-Acyl-α-amino acid | Reaction with ethyl chloroformate | 93% | Efficient formation of oxazolone (B7731731) ring | mdpi.com |

Structure Activity Relationship Sar and Molecular Design Principles

Rational Design Frameworks for Targeting Biological Systems with 4-(Thiazol-2-ylmethyl)benzoic Acid Scaffolds

The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, amenable to rational drug design strategies for developing targeted therapeutic agents. ump.edu.plresearchgate.net This framework is particularly valuable in the creation of inhibitors for enzymes such as protein kinase CK2 and for designing compounds with potential applications in treating a variety of diseases. nih.govnih.gov The design process often involves modifying the core structure to enhance interactions with specific amino acid residues within the binding sites of target proteins.

A key aspect of the rational design of these compounds is the use of molecular modeling and in silico studies to predict binding affinities and guide synthetic efforts. nih.govpensoft.net For instance, the design of novel inhibitors often starts with a known active compound, and modifications are then rationally introduced to improve potency and selectivity. This can involve altering substituents on both the thiazole (B1198619) and benzoic acid rings to optimize interactions with the target.

Dissection of Positional and Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on its core structure.

Influence of Substituents on the Thiazole Ring on Pharmacological Efficacy

In the context of protein kinase CK2 inhibitors, modifications to the thiazole ring have been explored to enhance potency. nih.gov For instance, the introduction of specific groups can lead to additional hydrogen bonding interactions with key residues in the enzyme's active site, thereby improving inhibitory activity. nih.gov

Contribution of Benzoic Acid Substitutions to Molecular Recognition and Interactions

The benzoic acid portion of the molecule is crucial for molecular recognition and interaction with biological targets. The carboxyl group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within a binding pocket. pharmaguideline.comnih.gov The acidity of the benzoic acid, which is influenced by substituents on the benzene (B151609) ring, can impact its interaction with target proteins. pharmaguideline.comlibretexts.org

Electron-withdrawing groups on the benzoic acid ring generally increase its acidity by stabilizing the carboxylate anion, which can lead to stronger interactions with positively charged residues in a binding site. pharmaguideline.comlibretexts.org Conversely, electron-donating groups tend to decrease acidity. libretexts.org The position of these substituents (ortho, meta, or para) is also critical, with the "ortho-effect" noting that most ortho-substituents increase acidity regardless of their electronic nature, a phenomenon attributed to a combination of steric and electronic factors. libretexts.org

In specific applications, such as the design of anti-sickling agents, hydrophilic substituents on the phenyl ring are desirable to facilitate interactions with polar amino acid residues. The planar nature of the sp2 hybridized carbons in the benzene ring also facilitates binding to the target's binding pockets.

Comparative SAR Analysis across Diverse this compound Analogues and Related Chemical Classes

Comparative structure-activity relationship (SAR) analysis of various this compound analogues reveals important trends. For instance, in the development of protein kinase CK2 inhibitors, a comparison between 4-(thiazol-5-yl)benzoic acid derivatives and their azabenzene counterparts (pyridine- and pyridazine-carboxylic acid derivatives) showed that the latter also exhibited potent inhibitory activities. nih.gov This suggests that the benzene ring of the benzoic acid can be replaced with other aromatic systems without losing significant activity, provided the key interaction points are maintained.

Furthermore, comparing different classes of compounds that share the thiazole or benzoic acid motif provides broader insights. For example, the thiazole ring is a common scaffold in a wide range of biologically active molecules, including anticancer and antimicrobial agents. nih.govnih.gov Similarly, benzoic acid derivatives are found in numerous therapeutic agents. researchgate.net This highlights the versatility of these chemical moieties in drug design.

The following table summarizes the effects of different substituents on the pKa of para-substituted benzoic acids, providing a quantitative measure of how electronic effects influence acidity. libretexts.org

| Substituent (Y) | Ka x 10⁻⁵ | pKa | Effect on Acidity |

| –NO₂ | 39 | 3.41 | Increases |

| –CN | 28 | 3.55 | Increases |

| –CHO | 18 | 3.75 | Increases |

| –Br | 11 | 3.96 | Increases |

| –Cl | 10 | 4.0 | Increases |

| –H | 6.46 | 4.19 | - |

| –CH₃ | 4.3 | 4.34 | Decreases |

| –OCH₃ | 3.5 | 4.46 | Decreases |

| –OH | 3.3 | 4.48 | Decreases |

This data clearly illustrates that electron-withdrawing groups increase the acidity (lower pKa) of benzoic acid, while electron-donating groups decrease it. libretexts.org Such quantitative relationships are fundamental to the rational design of new therapeutic agents based on the this compound scaffold.

Biological Activities and Elucidation of Mechanistic Pathways

Investigation of Enzyme Inhibition Capabilities

Extensive research has focused on the interaction of 4-(Thiazol-2-ylmethyl)benzoic acid and its analogs with several key enzymes implicated in various diseases. These studies have revealed a remarkable diversity in their inhibitory profiles, ranging from phosphatases and kinases to reductases.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. Thiazole-containing compounds have been identified as promising PTP1B inhibitors. For instance, methyl salicylate-based thiazole (B1198619) (MSBT) derivatives have been designed and synthesized, with some compounds exhibiting submicromolar inhibitory concentrations against PTP1B. nih.gov Specifically, derivatives of 3-acetamido-4-methyl benzoic acid linked to a benzothiazole (B30560) moiety have also shown significant PTP1B inhibitory activity.

Kinetic studies are crucial for understanding the mechanism by which these compounds inhibit PTP1B. Generally, the inhibitory mechanism of a compound can be determined by analyzing the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. For PTP1B inhibitors, this often involves using a substrate like p-nitrophenyl phosphate (B84403) (pNPP) and measuring the formation of the product. nih.gov While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous compounds provide valuable insights. For example, some thiazole-based inhibitors have been shown to act as competitive or mixed-type inhibitors of PTP1B. nih.gov Docking studies of oxalyl aryl amino benzoic acid derivatives, which share a similar benzoic acid moiety, have shown that these compounds can bind to the active site of PTP1B, suggesting a competitive mode of inhibition. nih.gov

The interaction between an inhibitor and the amino acid residues within the enzyme's active site is fundamental to its inhibitory activity. For PTP1B, the active site is a well-defined pocket. Docking studies with various inhibitors have identified key residues that are crucial for binding. For instance, in the case of oxalyl aryl amino benzoic acid derivatives, hydrogen bonds were observed with residues such as Ala217, Ile219, Gly220, and Gln262. nih.gov The binding of these inhibitors is further stabilized by interactions with hydrophobic residues like Met258 and Phe52. nih.gov The thiazole ring of some inhibitors is known to have a high affinity for the polar active site of the enzyme. nih.gov

Protein Kinase CK2 is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is linked to cancer and other diseases. Derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of CK2. nih.gov For example, azabenzene analogs of this scaffold have demonstrated significant inhibitory activities with IC50 values in the nanomolar range. nih.gov Furthermore, a scaffold based on 4-(4-phenylthiazol-2-ylamino)benzoic acid has been used to develop selective allosteric modulators of CK2, with lead compounds showing submicromolar potency. nih.gov These allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a potential for greater selectivity. nih.gov

Table 1: Protein Kinase CK2 Inhibition by 4-(Thiazol-5-yl)benzoic Acid Analogues

| Compound Class | Target | IC50 (µM) |

| Azabenzene analogues | CK2α | 0.014-0.017 |

| CK2α' | 0.0046-0.010 | |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | CK2α | 0.6 |

This table presents the half-maximal inhibitory concentration (IC50) values for different classes of 4-(thiazol-5-yl)benzoic acid analogues against Protein Kinase CK2 isoforms.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibitors of this enzyme are therefore of great interest. Analogues of the subject compound, specifically 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives, have been shown to be potent inhibitors of aldose reductase. nih.gov One such derivative, 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid, exhibited a very low IC50 value of 9.5 x 10⁻⁹ M. nih.gov Studies on thiazolyl-2,4-thiazolidinedione compounds have also been conducted to evaluate their aldose reductase inhibitory activities. researchgate.net

Table 2: Aldose Reductase Inhibition by Analogues

| Compound | IC50 (M) |

| 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid | 9.5 x 10⁻⁹ |

This table shows the potent in vitro inhibitory concentration of a this compound analogue against aldose reductase.

The structural motif of this compound has also been explored for its activity against other enzyme systems.

AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis and a target for the treatment of metabolic diseases. genome.jpnih.gov While direct studies on this compound are limited, other thiazole-containing compounds have been investigated as AMPK activators.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Benzoic acid derivatives have been shown to possess tyrosinase inhibitory activity. researchgate.net Thiazol-4(5H)-one analogs have also been identified as potent tyrosinase inhibitors, with some exhibiting competitive or mixed-type inhibition. nih.govnih.gov

Factor B: Factor B is a serine protease that is a key component of the alternative pathway of the complement system, which is involved in various inflammatory and autoimmune diseases. Benzyl (B1604629) and benzoyl benzoic acid derivatives have been investigated as inhibitors of the interaction between RNA polymerase and sigma factor, a different biological target, but the benzoic acid moiety is a common feature. nih.gov

Antitumor Research and Cellular Cytotoxicity Studies

Mechanistic Insights into Antitumor Activity (e.g., induction of apoptosis, modulation of protein-protein interactions like eIF4E/eIF4G)

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including anticancer agents. nih.goveurekaselect.com While specific studies on the antitumor mechanisms of this compound are not extensively documented, research on related thiazole derivatives and inhibitors of key cellular pathways offers significant insights into its potential modes of action.

One of the critical pathways in cancer development is the initiation of protein synthesis, which is often dysregulated in tumor cells. The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in this process, binding to the 5' cap of mRNA to facilitate translation. Its interaction with the scaffolding protein eIF4G is a crucial step for the assembly of the eIF4F complex, which drives the translation of proteins involved in cell growth and proliferation. nih.gov The overexpression of eIF4E is a common feature in many cancers, making the eIF4E/eIF4G interaction a prime target for anticancer drug development. researchgate.net

Small molecules designed to inhibit this protein-protein interaction are of significant interest. For instance, the small molecule 4EGI-1 was identified as an inhibitor that disrupts the eIF4E/eIF4G association by binding to eIF4E. nih.gov This disruption can lead to growth inhibition and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov Research has shown that inhibiting the eIF4E/eIF4G interaction can augment apoptosis induced by other agents, such as TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), by down-regulating anti-apoptotic proteins like c-FLIP and inducing the expression of death receptor 5 (DR5). nih.gov

Furthermore, structure-activity relationship (SAR) studies on isomers, such as 4-(thiazol-5-yl)benzoic acid derivatives, have identified potent inhibitors of protein kinase CK2, an enzyme implicated in cell growth and proliferation. nih.gov These inhibitors demonstrated significant antiproliferative activities against human lung cancer cell lines (A549). nih.gov This suggests that thiazole-benzoic acid structures have the potential to interfere with cancer cell signaling pathways, although the exact mechanism may vary based on the specific arrangement of the atoms.

The induction of apoptosis is a hallmark of many effective anticancer agents. While direct evidence for this compound is pending, various thiazole derivatives have been shown to induce apoptosis in cancer cells. eurekaselect.com These findings underscore the potential of the thiazole moiety, in combination with a benzoic acid group, to serve as a foundation for the development of novel antitumor agents that may act through mechanisms like the disruption of crucial protein-protein interactions or the activation of apoptotic pathways.

Investigation of Additional Biological Activities (e.g., anti-inflammatory, insulinomimetic properties)

Beyond its potential in oncology, the thiazole scaffold is associated with a wide array of other biological activities. nih.govglobalresearchonline.net Compounds containing this heterocyclic ring have been investigated for anti-inflammatory, antidiabetic (which includes insulinomimetic effects), and antimicrobial properties. eurekaselect.comresearchgate.net

Anti-inflammatory Properties

Chronic inflammation is linked to various diseases, and many therapeutic agents aim to modulate the inflammatory response. dovepress.com Thiazole derivatives have been noted for their anti-inflammatory potential. nih.govresearchgate.net For example, studies on certain thiazole-phenylacetic acid derivatives have shown potent dual anti-inflammatory and antimicrobial activities. nih.gov While research on (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a different benzoic acid derivative, demonstrated anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, highlighting the potential of the benzoic acid moiety in this context. mdpi.com Research on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, a related thiazole carboxylic acid, showed it could suppress the generation of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in diabetic rats. nih.gov

Insulinomimetic and Antidiabetic Properties

The thiazole nucleus is also a key component in compounds investigated for the management of diabetes. eurekaselect.com Some hypoglycemic agents have been found to possess anti-inflammatory effects, suggesting a link between these activities. dovepress.com Studies on thiazole derivatives have demonstrated their potential to act as antidiabetic agents. researchgate.netnih.govnih.gov

For instance, the administration of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid to diabetic rats resulted in a significant decrease in blood glucose levels and a rise in insulin levels, indicating improved insulin sensitivity. nih.gov Another thiazole derivative, N-adamantyl-4-methylthiazol-2-amine, also showed the ability to decrease blood glucose and increase insulin in diabetic rat models. nih.gov These effects are often accompanied by the modulation of key enzymes in glucose metabolism. nih.gov Such findings suggest that compounds with a thiazole-carboxylic acid backbone could have insulinomimetic properties, helping to enhance glucose utilization and production. nih.gov

The table below summarizes the observed biological activities of various thiazole derivatives that are structurally related to this compound, providing insights into its potential therapeutic applications.

Table 1: Biological Activities of Structurally Related Thiazole Derivatives

| Compound Class/Derivative | Observed Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid derivatives | Antiproliferative | Potent inhibitors of protein kinase CK2; active against A549 lung cancer cells. | nih.gov |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | Antidiabetic, Anti-inflammatory | Decreased blood glucose, increased insulin levels, and suppressed inflammatory cytokines (TNF-α, IL-6) in diabetic rats. | researchgate.netnih.gov |

| N-adamantyl-4-methylthiazol-2-amine | Antidiabetic, Anti-inflammatory | Decreased blood glucose and increased insulin; suppressed inflammatory markers in diabetic rats. | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions that drive biological activity.

Molecular docking simulations have been extensively used to elucidate how thiazole-containing benzoic acid derivatives interact with various enzymatic targets. These studies reveal key binding modes and interactions that are crucial for their inhibitory activity.

Protein Tyrosine Phosphatase 1B (PTP1B): Derivatives of a parent thiazole (B1198619) structure have been identified as potent inhibitors of PTP1B, a key target in cancer and diabetes research. nih.govnih.gov Docking studies on methyl salicylate-based thiazoles revealed that these compounds can interact with the catalytic site and allosteric loops of PTP1B. nih.gov For instance, a highly active compound was shown to form continuous interactions within the enzyme's active site, highlighting the importance of the thiazole and benzoic acid moieties for binding. nih.gov Similarly, docking of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives has further confirmed the potential of thiazole-based scaffolds to bind effectively to PTP1B. nih.gov

Protein Kinase CK2: Analogs of 4-(thiazol-5-yl)benzoic acid have demonstrated potent inhibitory activity against protein kinase CK2, a target implicated in cancer. nih.gov Molecular models suggest that these inhibitors bind in the ATP-binding site of the kinase. The carboxylic acid group of the benzoic acid moiety typically forms critical hydrogen bonds with basic residues in the active site, while the thiazole ring engages in hydrophobic interactions, anchoring the molecule in the correct orientation for inhibition. nih.gov

Bacterial and Fungal Enzymatic Targets: The antibacterial potential of thiazole derivatives has been explored through docking studies against various bacterial enzymes. For a series of thiazoles derived from 4-formylbenzoic acid, molecular docking indicated that DNA gyrase B is a probable target. nih.gov These studies help to rationalize the observed minimum inhibitory concentrations (MICs) against various bacterial strains. nih.gov In the context of fungal pathogens like Candida albicans, related heterocyclic structures have been docked into the active sites of essential enzymes such as secreted aspartic protease and sterol 14-alpha demethylase to predict their antifungal potential. nih.gov

Beyond predicting binding poses, molecular docking can provide a quantitative estimation of binding affinity, often expressed as a docking score or binding energy. These values are correlated with experimentally determined inhibitory constants like IC₅₀.

For PTP1B inhibitors, docking scores have been used to rank and prioritize synthesized compounds, with the most potent derivatives showing the most favorable binding energies. nih.gov For example, a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives exhibited IC₅₀ values against PTP1B ranging from 0.41 to 4.68 µM, and these experimental values were rationalized through their predicted binding interactions. nih.gov Similarly, for CK2 inhibitors based on the 4-(thiazol-5-yl)benzoic acid scaffold, potent inhibitory activities with IC₅₀ values in the low nanomolar range (0.0046–0.017 µM) have been achieved and are supported by docking simulations. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazolyl-Thiazolidine-2,4-dione Derivatives | PTP1B | 0.41 - 4.68 µM | nih.gov |

| 4-(Thiazol-5-yl)benzoic acid Analogs | Protein Kinase CK2α | 0.014 - 0.017 µM | nih.gov |

| 4-(Thiazol-5-yl)benzoic acid Analogs | Protein Kinase CK2α' | 0.0046 - 0.010 µM | nih.gov |

| 4-Formylbenzoic acid-based Thiazoles | Staphylococci spp. (Bacteria) | 1.95 - 3.91 µg/mL (MIC) | nih.gov |

| 4-Formylbenzoic acid-based Thiazoles | Micrococci spp. (Bacteria) | 0.98 µg/mL (MIC) | nih.gov |

Pharmacophore Modeling for Ligand-Based Drug Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. These models are valuable for virtual screening of large compound libraries to find new potential inhibitors. For scaffolds related to 4-(thiazol-yl)benzoic acid, pharmacophore models have been generated based on known active compounds. nih.gov For instance, a validated pharmacophore for a protein kinase might include a hydrogen bond acceptor feature corresponding to the carboxylate of the benzoic acid, a hydrophobic feature for the thiazole ring, and another aromatic feature for the benzene (B151609) ring. nih.gov Such models serve as 3D search queries to rapidly screen databases for novel molecules that fit the pharmacophoric requirements, thereby accelerating the discovery of new hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of unsynthesized compounds.

For derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl, a QSAR study was conducted to model their anticancer activity via inhibition of the c-Met receptor tyrosine kinase. nih.govresearchgate.net Using techniques like multiple linear regression and artificial neural networks, robust QSAR models were developed with high correlation coefficients (R² values up to 0.92). nih.govresearchgate.net These models identified key molecular descriptors that govern the inhibitory potency, providing a predictive framework to guide the design of new, more effective analogs. nih.govresearchgate.net Similarly, 3D-QSAR studies on related thiazole-containing inhibitors of cyclin-dependent kinases (CDKs) have been used to create contour maps that visualize regions where steric bulk or specific electrostatic properties would enhance or diminish activity. nih.gov

| Compound Series | Biological Activity | QSAR Model Type | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl Derivatives | Anticancer (c-Met inhibition) | Multiple Linear Regression | 0.90 | nih.govresearchgate.net |

| 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl Derivatives | Anticancer (c-Met inhibition) | Artificial Neural Network | 0.92 | nih.govresearchgate.net |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2 Inhibition | 3D-QSAR | 0.714 (q²) | nih.gov |

Molecular Dynamics Simulations to Elucidate Dynamic Aspects of Receptor Binding and Conformational Changes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding how the protein might change conformation upon ligand binding. MD simulations performed on thiazole-based inhibitors have provided valuable insights. For example, simulations of a methyl salicylate-based thiazole derivative bound to PTP1B confirmed the stability of the key interactions observed in docking over the simulation period, reinforcing the predicted binding mode. nih.gov Furthermore, MD simulations on thiazole-containing CDK inhibitors have been used to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex, confirming the stability of the ligand within the binding pocket and identifying flexible regions of the protein. nih.govajchem-a.com

Advanced Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 4-(thiazol-2-ylmethyl)benzoic acid. These calculations can predict molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ekb.eg For thiazole derivatives, DFT calculations have been used to optimize their geometry and to calculate interaction energies with biological targets, such as DNA bases, revealing preferences for interaction with guanine (B1146940) over cytosine. nih.gov These theoretical calculations also help in interpreting experimental spectroscopic data (e.g., IR, NMR) by predicting vibrational frequencies and chemical shifts. epstem.net

Future Research Directions and Translational Potential

The therapeutic promise of the 4-(thiazol-2-ylmethyl)benzoic acid scaffold has spurred a variety of research initiatives aimed at translating this chemical entity into viable clinical candidates. Future efforts are concentrated on enhancing the molecular properties of its derivatives, discovering new biological applications, and leveraging cutting-edge technologies to accelerate the drug development process.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Thiazol-2-ylmethyl)benzoic acid derivatives?

Methodological Answer:

A common approach involves condensation reactions between thiazole-containing precursors and benzoic acid derivatives. For example, substituted benzaldehydes can react with triazole or thiazole intermediates under reflux conditions in ethanol with glacial acetic acid as a catalyst . Post-reaction purification typically involves solvent evaporation under reduced pressure and filtration. Variations in substituents on the benzaldehyde or thiazole moiety allow diversification of the final product. UV-Vis and CHN analysis are critical for verifying structural integrity .

Advanced: How can researchers optimize reaction yields for thiazole-benzoic acid conjugates with steric hindrance?

Methodological Answer:

Steric hindrance in such systems often arises from bulky substituents on the benzaldehyde or thiazole components. To mitigate this:

- Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Increase reaction time (6–8 hours instead of 4 hours) and temperature (reflux at 90°C).

- Employ coupling agents like DCC (dicyclohexylcarbarbodiimide) to activate carboxyl groups for amide bond formation .

- Monitor reaction progress via TLC or HPLC to identify incomplete conversions early.

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the thiazole and benzoic acid moieties (e.g., λmax ≈ 270–320 nm) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments (e.g., thiazole methylene protons at δ 4.2–4.5 ppm) and aromatic ring substitution patterns.

- Elemental Analysis (CHN) : Validates stoichiometric ratios (e.g., C11H9NO2S) with ≤0.4% deviation .

Advanced: How to resolve contradictions in spectral data for structurally similar thiazole derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or crystallographic disorder:

- Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals.

- Use X-ray crystallography (e.g., SHELX or SIR97) to resolve ambiguities in bond lengths and angles .

- Compare experimental IR spectra with computational simulations (DFT) to validate functional group assignments.

Basic: What crystallization strategies are effective for thiazole-benzoic acid compounds?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates.

- Slow Evaporation : Enables growth of single crystals suitable for X-ray diffraction.

- Seeding : Introduce pre-formed microcrystals to control polymorphism. Tools like WinGX or ORTEP-3 assist in visualizing crystal packing .

Advanced: How to refine crystal structures of thiazole derivatives with twinning or disorder?

Methodological Answer:

- In SHELXL , apply TWIN/BASF commands to model twinning and refine scale factors.

- For disorder, split atomic positions and constrain occupancy using PART instructions .

- Validate refinement with R1 (<5%) and wR2 (<12%) metrics. Cross-check with PLATON to detect missed symmetry or voids .

Basic: What in vitro assays are used to evaluate biological activity of these compounds?

Methodological Answer:

- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .

- Enzyme Inhibition : Fluorescence-based assays (e.g., for kinases or proteases) using ATP/NADH-coupled systems.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-benzoic acid analogs?

Methodological Answer:

- Variation of Substituents : Systematically modify electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on the benzothiazole or benzoic acid moieties.

- Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., AMPK or GSK-3β) .

- Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger Suite .

- Validate hypotheses with dose-response assays and statistical analysis (e.g., ANOVA for IC50 comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.